molecular formula C16H16FNO2 B5066763 N-(3-fluorophenyl)-2-phenoxybutanamide

N-(3-fluorophenyl)-2-phenoxybutanamide

Cat. No. B5066763
M. Wt: 273.30 g/mol
InChI Key: KFSZDFXYICGGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2-phenoxybutanamide, commonly known as Flupirtine, is a non-opioid analgesic drug that was first synthesized in the 1970s. It has been widely used in Europe for the treatment of acute and chronic pain, especially in patients who cannot tolerate or do not respond to traditional opioid analgesics. Flupirtine is a unique drug that acts on the central nervous system, producing analgesic, anticonvulsant, and neuroprotective effects.

Mechanism of Action

Flupirtine acts on the central nervous system by modulating the activity of potassium ion channels in neurons. This leads to the inhibition of the release of neurotransmitters such as glutamate and substance P, which are involved in pain perception. Flupirtine also enhances the activity of GABA receptors, which are responsible for inhibiting the activity of neurons. This results in the reduction of pain and the prevention of seizures.
Biochemical and Physiological Effects
Flupirtine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of chronic pain. Flupirtine has also been shown to increase the levels of antioxidants such as glutathione, which protect neurons from oxidative damage. In addition, Flupirtine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

Flupirtine has several advantages for use in lab experiments. It has a low toxicity profile, which makes it safe for use in animals and humans. Flupirtine is also water-soluble, which makes it easy to administer in experiments. However, Flupirtine has some limitations for use in lab experiments. It has a short half-life, which requires frequent dosing in experiments. Flupirtine also has a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity.

Future Directions

For the research of Flupirtine include the investigation of its neuroprotective properties and the development of new formulations with a longer half-life and wider therapeutic window.

Synthesis Methods

The synthesis of Flupirtine involves the reaction of 3-fluoroacetophenone with 2-phenoxybutyric acid in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium borohydride to form Flupirtine. The overall reaction can be represented as follows:

Scientific Research Applications

Flupirtine has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to be effective in the treatment of acute and chronic pain, migraine, fibromyalgia, and neuropathic pain. Flupirtine has also been investigated for its neuroprotective properties in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(3-fluorophenyl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-2-15(20-14-9-4-3-5-10-14)16(19)18-13-8-6-7-12(17)11-13/h3-11,15H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSZDFXYICGGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)F)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-phenoxybutanamide

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